2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
Description
2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
2-[(2-methylphenoxy)methyl]-1-prop-2-ynylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-3-12-20-16-10-6-5-9-15(16)19-18(20)13-21-17-11-7-4-8-14(17)2/h1,4-11H,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKJTHYRBSMQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core. The subsequent substitution reactions introduce the 2-methylphenoxy and 2-propynyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole, 2-methyl-: A simpler benzimidazole derivative with a methyl group at the 2-position.
1H-Benzimidazole, 2-(methylthio)-: A benzimidazole derivative with a methylthio group at the 2-position.
1H-Benzimidazole-2-methanol, a-methyl-: A benzimidazole derivative with a methanol group at the 2-position and a methyl group.
Uniqueness
2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenoxy and 2-propynyl groups differentiates it from other benzimidazole derivatives, potentially leading to unique interactions and applications.
Biological Activity
The compound 2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole (commonly referred to as D011-5761) is a novel benzodiazole derivative that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, mechanism of action, and relevant case studies.
The structural formula of D011-5761 is represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 276.34 g/mol |
| Molecular Formula | C18H16N2O |
| SMILES | Cc1ccccc1OCc1nc2ccccc2n1CC#C |
| LogP | 4.3469 |
| Polar Surface Area | 18.7074 Ų |
The compound exhibits a logP value indicating moderate lipophilicity, which is crucial for its bioavailability and interaction with biological membranes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of D011-5761. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including HCC827 and NCI-H358. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These results suggest that D011-5761 could be a promising candidate for further development in cancer therapy due to its ability to inhibit cell proliferation effectively .
The mechanism of action of D011-5761 involves interaction with specific molecular targets within the cell. It is believed to modulate the activity of certain enzymes and receptors, thereby affecting cellular processes such as apoptosis and cell cycle regulation. Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
Study 1: Anticancer Efficacy
In a study published in Frontiers in Pharmacology, researchers synthesized various benzimidazole derivatives, including D011-5761, and evaluated their anticancer efficacy. The results indicated that compounds with similar structural motifs exhibited significant antiproliferative activity against multiple cancer cell lines, reinforcing the potential therapeutic applications of this class of compounds .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on benzodiazole derivatives to elucidate the relationship between structure and biological activity. Modifications in the phenyl ring and side chains were found to significantly influence the cytotoxic properties of these compounds. Specifically, the presence of electron-donating groups enhanced activity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
